molecular formula C10H10INO2 B3264046 N-(4-iodophenyl)-3-oxobutanamide CAS No. 38418-25-6

N-(4-iodophenyl)-3-oxobutanamide

Cat. No.: B3264046
CAS No.: 38418-25-6
M. Wt: 303.1 g/mol
InChI Key: PHQKQZWGTMATIC-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-oxobutanamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-oxobutanamide typically involves the iodination of a phenyl ring followed by the formation of the amide bond. One common method includes the reaction of 4-iodoaniline with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-iodophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the rest of the molecular structure.

    4-Iodo-N,N-dimethylaniline: Another compound with an iodophenyl group, but with different functional groups attached.

    Para-Iodoamphetamine: Contains an iodophenyl group but is structurally distinct in other aspects.

Uniqueness

N-(4-iodophenyl)-3-oxobutanamide is unique due to the presence of both the iodophenyl and 3-oxobutanamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-iodophenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQKQZWGTMATIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302170
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38418-25-6
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38418-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Iodophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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